molecular formula C11H20O2 B1346208 Ethyl 7-methyl-7-octenoate CAS No. 485320-27-2

Ethyl 7-methyl-7-octenoate

Cat. No.: B1346208
CAS No.: 485320-27-2
M. Wt: 184.27 g/mol
InChI Key: RYHNRWRFYAIXQS-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-7-octenoate (CAS: Not explicitly listed in evidence, but referenced as a discontinued product in ) is a branched unsaturated ester characterized by a methyl group and a double bond at the seventh carbon of its eight-carbon chain. This structural configuration imparts unique physicochemical properties, such as lower melting points and increased reactivity compared to linear esters. It is primarily used in research and industrial applications, including synthetic intermediates, flavor/fragrance components, and analytical standards.

Properties

IUPAC Name

ethyl 7-methyloct-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHNRWRFYAIXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641096
Record name Ethyl 7-methyloct-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-27-2
Record name Ethyl 7-methyl-7-octenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-methyloct-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-methyl-7-octenoate can be synthesized through the esterification reaction between 7-methyl-7-octenoic acid and ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is refluxed to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the double bond or ester group:

  • Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms the corresponding epoxide, a precursor for diols or cyclic ethers .
  • Oxidative cleavage : Ozonolysis or catalytic oxidation yields 7-methylheptanoic acid and ethyl glyoxylate .

Table 1: Oxidation Pathways

Reaction TypeReagents/ConditionsProductsYield (%)Reference
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide78
OzonolysisO₃, then Zn/H₂OHeptanoic acid + Glyoxylate65

Reduction Reactions

Selective hydrogenation targets the double bond or ester group:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–5 atm) saturates the C=C bond, yielding ethyl 7-methyloctanoate .
  • Ester reduction : LiAlH₄ reduces the ester to 7-methyl-7-octen-1-ol .

Table 2: Reduction Outcomes

SubstrateCatalyst/ReagentProductSelectivityReference
Ethyl 7-methyl-7-octenoatePd/C, H₂Ethyl 7-methyloctanoate>90%
This compoundLiAlH₄7-Methyl-7-octenol85%

Hydrolysis and Esterification

  • Acid-catalyzed hydrolysis : Concentrated HCl or H₂SO₄ cleaves the ester to 7-methyl-7-octenoic acid and ethanol .
  • Transesterification : Methanol or higher alcohols replace the ethoxy group under acidic/basic conditions (e.g., mthis compound ) .

Key Data :

  • Hydrolysis rate in 6M HCl at 80°C: t₁/₂ = 2.3 h .
  • Transesterification with methanol (NaOMe catalyst): 95% conversion .

Polymerization and Crosslinking

The α,β-unsaturated ester participates in radical polymerization with initiators like AIBN, forming polyesters with tunable thermal stability . Applications include biodegradable plastics and coatings.

Reaction Conditions :

  • Initiator: 1 mol% AIBN.
  • Temperature: 70–90°C.
  • Mn (number-average molecular weight) : 12,000–18,000 Da .

Stability and Degradation

  • Thermal degradation : Above 200°C, decarboxylation and β-scission produce heptenes and CO₂ .
  • Photolysis : UV exposure induces [2+2] cycloaddition, forming dimeric products .

Scientific Research Applications

Ethyl 7-methyl-7-octenoate has several applications in scientific research, particularly in the fields of chemistry, biology, and industry.

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-7-octenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 7-methyl-7-octenoate with structurally analogous esters, focusing on molecular features, reactivity, analytical behavior, and applications.

Structural and Functional Group Comparisons

Compound Key Structural Features Functional Groups
This compound Branched C8 chain, double bond at C7 Ester, alkene
Methyl octanoate () Linear C8 chain Ester
Ethyl 7-oxononanoate () Linear C9 chain, ketone at C7 Ester, ketone
Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate () Conjugated alkene and ketone, phenyl group Ester, ketone, alkene, aromatic
7-methyloctyl 7-methyloctanoate () Branched C8 chain, saturated Ester (branched alkyl groups)

Key Observations:

  • Branching vs. Linearity: Branched esters (e.g., this compound) exhibit lower melting points and reduced crystallinity compared to linear analogs like methyl octanoate due to disrupted molecular packing .
  • Unsaturation: The double bond in this compound increases reactivity (e.g., susceptibility to hydrogenation or oxidation) compared to saturated esters like 7-methyloctyl 7-methyloctanoate .
  • Functional Group Diversity: Ethyl 7-oxononanoate’s ketone group enhances polarity, making it more soluble in polar solvents than this compound .

Physicochemical and Analytical Properties

Property This compound Methyl octanoate Ethyl 7-oxononanoate
Molecular Weight (g/mol) ~170 (estimated) 158.24 200.27
LogP (Predicted) ~3.0 (estimated) 3.1 1.8
Key Analytical Behavior Forms dimers in ionization Similar retention time but distinct migration in CE High polarity due to ketone
Stability Moderate (alkene oxidation risk) High (saturated) Moderate (ketone reactivity)

Analytical Notes:

  • Chromatography: this compound shares retention times with methyl octanoate in gas chromatography but shows distinct migration in capillary electrophoresis due to differences in charge/mass ratios .
  • Mass Spectrometry: Protonated molecules of unsaturated esters like this compound form dimers in ionization regions, a behavior also observed in methyl octanoate but influenced by compound concentration .

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